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Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SR 49059, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the

vasopressin V1a receptor.[1] It exhibits high affinity for both rat and human V1a receptors and

has been investigated for its therapeutic potential in various conditions.[1] This technical guide

provides a comprehensive overview of the oral bioavailability and pharmacokinetics of SR
49059, compiled from available preclinical and clinical data. The information is intended to

support researchers, scientists, and drug development professionals in their understanding of

this compound.

Pharmacokinetic Profile
SR 49059 has been demonstrated to be orally active in both preclinical and clinical settings.[1]

[2] Pharmacokinetic studies in healthy human volunteers have provided key insights into its

absorption, distribution, and elimination characteristics following oral administration.

Data Presentation: Pharmacokinetics of SR 49059 in
Healthy Male Volunteers
The following table summarizes the pharmacokinetic parameters of SR 49059 after single and

repeated oral administration in healthy male subjects.
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Dose (mg) Cmax (ng/mL) Tmax (h) t1/2 (h)
Accumulation
Fold (Day 7 vs.
Day 1)

1 0.8 ~1 32 1.8 - 2.4

10 3.1 ~1 32 1.8 - 2.4

100 11.2 ~1 32 1.8 - 2.4

300 20.1 ~1 32 1.8 - 2.4

600 30.0 ~1 32 1.8 - 2.4

Data compiled from a study in healthy male volunteers receiving oral doses for 7 days. Cmax

and Tmax are approximate values observed after the first dose. The half-life and accumulation

were determined at steady state.[3]

Steady state plasma levels of SR 49059 were achieved by days 4-5 of repeated oral

administration. The compound shows a moderate accumulation of 1.8 to 2.4-fold.[3] The long

half-life of approximately 32 hours supports a once-daily dosing regimen.[3]

While preclinical studies in rats suggest good oral bioavailability, with effective oral doses being

about 10 times higher than intravenous doses, a precise value for the absolute oral

bioavailability in humans has not been reported in the reviewed literature.[2]

Experimental Protocols
Human Pharmacokinetic Study
A study was conducted to assess the safety, tolerability, and pharmacokinetics of SR 49059 in

healthy volunteers.[3]

Study Design:

A double-blind, placebo-controlled, ascending repeated-dose study.[3]

Fifty healthy non-smoking male subjects were divided into five groups of ten (eight receiving

SR 49059 and two receiving placebo in each group).[3]
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Oral doses of 1, 10, 100, 300, or 600 mg of SR 49059 were administered once daily for 7

days.[3]

Pharmacokinetic Sampling:

Blood samples were collected at various time points after drug administration to determine

the plasma concentrations of SR 49059.

Analytical Method:

While the specific analytical method for plasma concentration determination was not detailed

in the available literature, such studies typically employ validated high-performance liquid

chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Preclinical In Vivo Studies
In vivo studies in rats were conducted to assess the V1a antagonist activity of SR 49059.[2]

Vehicle for Administration:

For intravenous injections, SR 49059 was solubilized in an aqueous 10% DMSO solution.[2]

For oral administration (per os), SR 49059 was suspended in 5% gum arabic.[2]

Visualizations
Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of vasopressin

(AVP) to its V1a receptor, leading to various physiological responses. SR 49059 acts by

competitively blocking this initial binding step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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